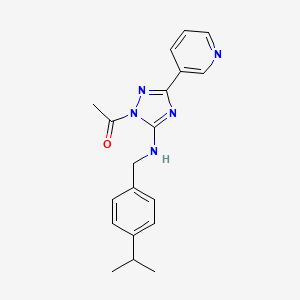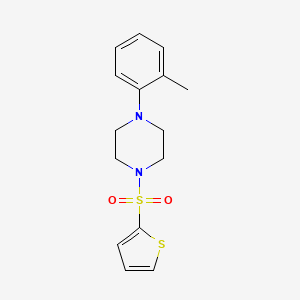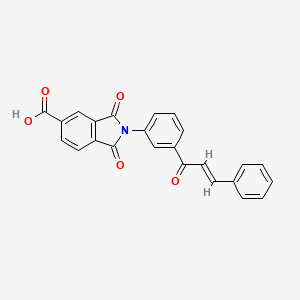![molecular formula C16H13ClN2O4 B5292191 methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)
methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate, also known as MCAM, is a synthetic compound that belongs to the class of compounds known as benzamides. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of MMP-9, an enzyme that plays a key role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including inflammation, apoptosis, and cancer cell invasion. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can induce cytotoxicity in certain cell types.
Zukünftige Richtungen
There are several possible future directions for research on methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for various inflammatory and cancer-related disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
In conclusion, this compound is a synthetic compound with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its synthesis method is complex, and it has been extensively studied for its scientific research applications. This compound exerts its effects through various mechanisms, including the inhibition of NF-κB and MMP-9. Despite its potential toxicity, this compound has several advantages for lab experiments. Future research on this compound may lead to the development of novel therapeutic agents for various inflammatory and cancer-related disorders.
Synthesemethoden
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with methyl 4-aminobenzoate to form methyl 4-(4-chlorobenzoyl)benzoate. The final step involves the reaction of this intermediate with N-(4-aminophenyl)methylene-4-chloroaniline to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has been extensively studied for its anti-inflammatory and anti-tumor properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and monocytes. It has also been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
4-O-[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 1-O-methyl benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-15(20)11-2-4-12(5-3-11)16(21)23-19-14(18)10-6-8-13(17)9-7-10/h2-9H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSPBRWPFMTFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5292166.png)
![6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)
![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)

![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)
